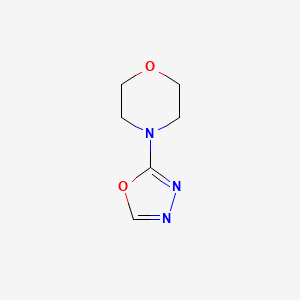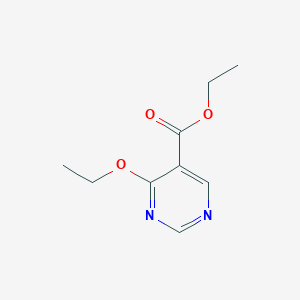
5-Fluoro-3-(trifluoromethyl)phthalicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated aromatic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 5-Fluoro-3-(trifluoromethyl)phthalic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of fluorinated derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-3-(trifluoromethyl)phthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing new pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 5-Trifluoromethyl-2-formyl phenylboronic acid
Comparison
Compared to similar compounds, 5-Fluoro-3-(trifluoromethyl)phthalic acid stands out due to its unique combination of fluorine and trifluoromethyl groups on a phthalic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H4F4O4 |
|---|---|
Peso molecular |
252.12 g/mol |
Nombre IUPAC |
5-fluoro-3-(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C9H4F4O4/c10-3-1-4(7(14)15)6(8(16)17)5(2-3)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
Clave InChI |
OCFGKBKJVPOEGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)




![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)

![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)




